
4-Ethoxy-6-fluorocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-6-fluorocoumarin is a unique chemical compound with the empirical formula C11H9FO3 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 208.19 . The SMILES string representation of its structure isCCOC1=CC(=O)Oc2ccc(F)cc12 . Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C11H9FO3 , and it has a molecular weight of 208.19 .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Coumarins, including 4-Ethoxy-6-fluorocoumarin, have been extensively studied for their medicinal properties. The synthesis of new coumarin derivatives aims at preparing potential drugs for various therapeutic applications. For instance, the synthesis of 6-ethoxy-4-methylcoumarin has been explored to determine its cytotoxic and antioxidant properties. The study utilized the Pechmann method and found that the compound exhibited antioxidant activity at certain concentrations without altering oxidative status, suggesting its potential for drug development (Çelikezen et al., 2020).
Fluorescence-based Assays
The fluorescence properties of coumarin derivatives make them useful in biochemical assays. For example, a study on fluorescence-based assays for screening cytochrome P450 activities in intact cells utilized various coumarin derivatives as fluorogenic substrates. These assays offer advantages in sensitivity and throughput, highlighting the utility of coumarin derivatives in pharmacological research (Donato et al., 2004).
Antimicrobial and Antitumor Agents
Research on the antimicrobial activity of coumarin compounds has led to insights into their potential as antitumor agents. A specific study determined the crystal structure of 4-ethoxycoumarin and suggested its antimicrobial activity, providing a basis for further exploration of similar compounds in combating microbial infections and potentially in cancer therapy (Fujii et al., 2005).
Chemical Synthesis and Organic Chemistry
The versatile chemical structures of coumarin derivatives enable their use in organic synthesis and chemical studies. For instance, a palladium-mediated approach to coumarin-functionalized amino acids showcases the application of these compounds in synthesizing novel bioactive molecules. This method provides a scalable and mild route to produce coumarin scaffolds, useful in biological research and drug design (Moodie et al., 2017).
Mécanisme D'action
Target of Action
This compound is a derivative of coumarin, a bicyclic oxygen-bearing heterocyclic scaffold formed by the fusion of benzene with the pyrone ring . Coumarin derivatives have been developed, synthesized, and evaluated to target a variety of therapeutic domains
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, depending on the specific derivative and target
Biochemical Pathways
For example, some coumarin derivatives have been found to inhibit the enzyme aromatase, which plays a key role in the biosynthesis of estrogen from androgens
Pharmacokinetics
It is known that coumarins, upon oral ingestion, are almost fully absorbed, but only a small percentage of the drug enters the bloodstream
Result of Action
Coumarin derivatives are known to have various biological and therapeutic properties, including anticoagulant, antimicrobial, anti-inflammatory, antidiabetic, anticancer, anticonvulsant, and antiproliferative activities
Action Environment
It is known that coumarin derivatives display high environmental sensitivity, with a significant increase in emission intensity in hydrophobic solvents
Analyse Biochimique
Cellular Effects
Coumarin derivatives have been shown to exhibit selective lipid droplet and nuclear staining in live cells . This suggests that 4-Ethoxy-6-fluorocoumarin may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well known. Coumarin derivatives have been shown to display large Stokes shifts and high environmental sensitivity, with a significant increase in emission intensity in hydrophobic solvents . This suggests that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Coumarin derivatives are extensively used as substrates for detecting enzymatic activity in cells, homogenates, and solution . This suggests that this compound may have similar stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
The metabolic pathways involving this compound are not well known. Coumarins are derived from natural sources as phenylpropanoids via the basic biosynthetic pathway . This suggests that this compound may be involved in similar metabolic pathways.
Propriétés
IUPAC Name |
4-ethoxy-6-fluorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-2-14-10-6-11(13)15-9-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDYDCPYWZBECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
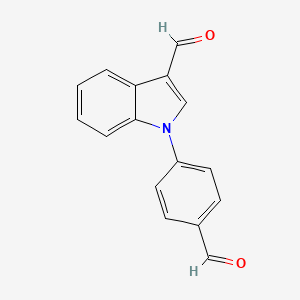
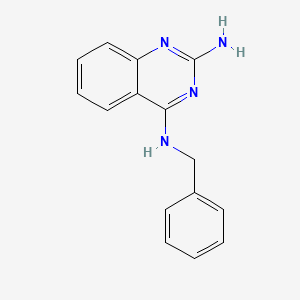
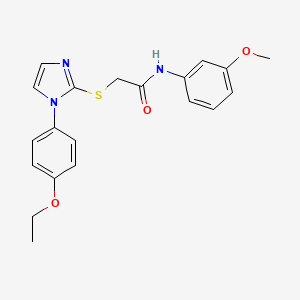
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2610230.png)
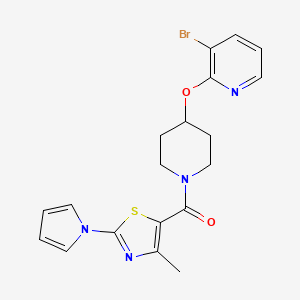
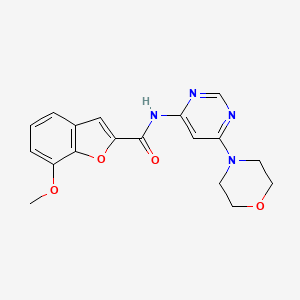
![2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2610236.png)
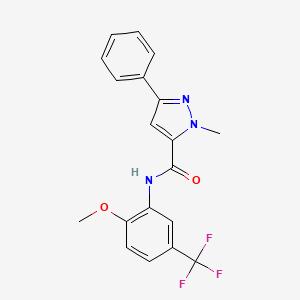
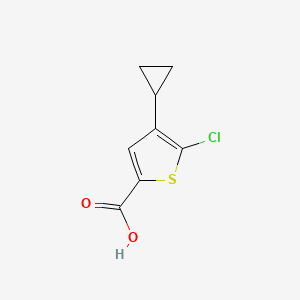
![2-((2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2610240.png)
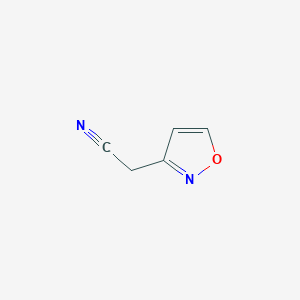

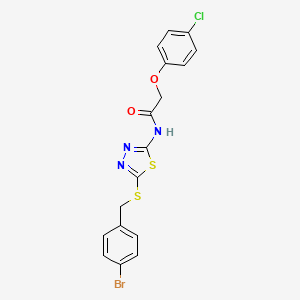
![2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B2610249.png)
